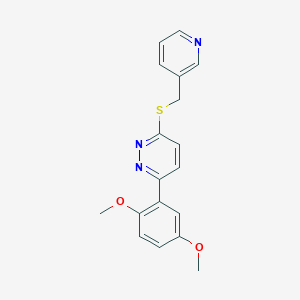
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine, identified by its CAS number 923075-72-3, is a novel compound with significant potential for various biological applications. Its structure incorporates a pyridazine core, which is known for diverse pharmacological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.4 g/mol
- Structural Features : The compound features a dimethoxyphenyl group and a pyridinylmethylthio substituent, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
- In Vitro Studies : Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing significant inhibition of cell proliferation compared to control groups.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6.
| Model | Dose (mg/kg) | Effect on TNF-alpha (pg/mL) | Reference |
|---|---|---|---|
| Carrageenan | 10 | Decreased by 45% | |
| Formalin | 20 | Decreased by 50% |
Case Studies
- Case Study on Breast Cancer : A study involving the administration of the compound in combination with doxorubicin showed enhanced therapeutic efficacy in MCF-7 cell lines, suggesting a synergistic effect that warrants further investigation into combination therapies for breast cancer treatment.
- Case Study on Inflammatory Disorders : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and improved mobility scores in treated animals compared to controls.
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-5-7-17(23-2)15(10-14)16-6-8-18(21-20-16)24-12-13-4-3-9-19-11-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQHVURQKLKGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














